(3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine
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Overview
Description
(3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring substituted with a methyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thiazole precursor.
Methylation: The final step involves the methylation of the pyrrolidine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Biological Research: The compound is investigated for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-Methyl-4-(4-fluorophenyl)pyrrolidin-3-amine
- (3S,4R)-1-Methyl-4-(4-chlorophenyl)pyrrolidin-3-amine
- (3S,4R)-1-Methyl-4-(4-bromophenyl)pyrrolidin-3-amine
Uniqueness
(3S,4R)-1-Methyl-4-(4-methylthiazol-2-yl)pyrrolidin-3-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds with different substituents.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
(3S,4R)-1-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-6-5-13-9(11-6)7-3-12(2)4-8(7)10/h5,7-8H,3-4,10H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
JABIYSZOUSRNBR-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=CSC(=N1)[C@@H]2CN(C[C@H]2N)C |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CC2N)C |
Origin of Product |
United States |
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